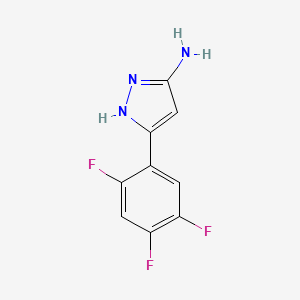

3-Amino-5-(2,4,5-trifluorophenyl)pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F3N3 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H6F3N3/c10-5-2-7(12)6(11)1-4(5)8-3-9(13)15-14-8/h1-3H,(H3,13,14,15) |

InChI Key |

RYGQDKXEEWRDEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C2=CC(=NN2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Amino 5 2,4,5 Trifluorophenyl Pyrazole

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule, 3-Amino-5-(2,4,5-trifluorophenyl)pyrazole, reveals two primary disconnection approaches, both centered on the formation of the pyrazole (B372694) ring. The most common strategy involves disconnecting the C-N and N-N bonds, which points to hydrazine (B178648) and a 1,3-dielectrophilic precursor as the key starting materials.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis identifies two main classes of key precursors: a synthon containing the 2,4,5-trifluorophenyl group and a method to construct the pyrazole ring.

The synthesis of the requisite 1,3-dielectrophilic precursors hinges on the introduction of the 2,4,5-trifluorophenyl group. This is typically achieved using commercially available starting materials like 2,4,5-trifluoroacetophenone or 2,4,5-trifluorobenzoyl chloride.

One key synthon is 3-(2,4,5-trifluorophenyl)-3-oxopropanenitrile , a β-ketonitrile. A common route to such compounds is the Claisen condensation between an appropriate ester (e.g., ethyl 2,4,5-trifluorobenzoate) and acetonitrile, facilitated by a strong base like sodium ethoxide or sodium hydride.

Another important precursor is a 1-(2,4,5-trifluorophenyl)-1,3-dicarbonyl compound . For instance, ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate can be synthesized via the Claisen condensation of ethyl 2,4,5-trifluorobenzoate (B226587) and ethyl acetate. These synthons provide the necessary carbon framework for the subsequent cyclization with hydrazine.

The construction of the 3-aminopyrazole (B16455) ring system is most frequently accomplished through cyclocondensation reactions. The choice of the 1,3-dielectrophilic partner is crucial as it dictates the final substitution pattern on the pyrazole ring. The primary approaches include:

Reaction of Hydrazine with 1,3-Dicarbonyl Compounds: A classic and versatile method known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov

Reaction of Hydrazine with β-Ketonitriles: This is one of the most common and efficient methods for synthesizing 3(5)-aminopyrazoles. chim.it The nitrile group serves as a precursor to the amino group at the C3 position.

Reaction of Hydrazine with α,β-Unsaturated Nitriles: This approach provides another route to the 3-aminopyrazole core, where the formation of the aromatic ring is often driven by the elimination of a leaving group. chim.itarkat-usa.org

Cyclocondensation Reactions for Pyrazole Formation

Cyclocondensation reactions are the cornerstone of pyrazole synthesis, involving the reaction of a hydrazine derivative with a 1,3-dielectrophilic component.

The Knorr pyrazole synthesis is a foundational method for creating the pyrazole ring by reacting a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.orgnih.gov In the context of synthesizing the target molecule, a precursor such as 1-(2,4,5-trifluorophenyl)butane-1,3-dione would be reacted with hydrazine. The reaction typically proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge with unsymmetrical 1,3-diketones is the potential formation of regioisomers. mdpi.com However, the electronic effects of the trifluorophenyl group can influence the regioselectivity of the initial nucleophilic attack by hydrazine, often directing the outcome.

Table 1: Examples of Knorr Pyrazole Synthesis Conditions

| 1,3-Dicarbonyl Substrate | Hydrazine Source | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Acetylacetone | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux | 3,5-Dimethylpyrazole | mdpi.com |

| 1-Phenylbutane-1,3-dione | Phenylhydrazine | Acetic Acid | 100 °C | 1,5-Diphenyl-3-methylpyrazole & 1,3-Diphenyl-5-methylpyrazole | mdpi.com |

The reaction between β-ketonitriles and hydrazine is a highly efficient and widely used method for the synthesis of 3-aminopyrazoles. chim.itarkat-usa.org For the target compound, 3-(2,4,5-trifluorophenyl)-3-oxopropanenitrile would be the key intermediate. The reaction mechanism involves the initial attack of a hydrazine nitrogen atom on the carbonyl carbon to form a hydrazone. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole ring after tautomerization. chim.it This method is generally regioselective, providing a direct route to the desired C3-amino substitution pattern.

The reaction is often carried out in a protic solvent like ethanol or acetic acid, and can be performed at room temperature or with heating. Microwave-assisted conditions have also been reported to accelerate the reaction. chim.it

Table 2: Synthesis of 3-Aminopyrazoles from β-Ketonitriles

| β-Ketonitrile | Hydrazine Source | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Benzoylacetonitrile | Hydrazine hydrate | Ethanol | Reflux | 3-Amino-5-phenylpyrazole | nih.gov |

| 3-Oxo-3-(pyrrol-2-yl)propanenitrile | Hydrazine hydrate | - | - | 5-Amino-3-(pyrrol-2-yl)pyrazole | nih.gov |

Another synthetic route involves the reaction of hydrazine with α,β-unsaturated nitriles or arylalkynenitriles. chim.itarkat-usa.org These substrates contain the necessary C-C-C backbone and a nitrile group.

For α,β-unsaturated nitriles, the reaction proceeds via a Michael addition of hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization onto the nitrile group and subsequent aromatization, often involving the elimination of a leaving group from the β-position. A suitable precursor for the target molecule would be a compound like 2-(2,4,5-trifluorobenzoyl)acrylonitrile or 3-chloro-3-(2,4,5-trifluorophenyl)acrylonitrile . The regioselectivity of the initial Michael addition can sometimes lead to a mixture of 3-amino and 5-aminopyrazole isomers, although reaction conditions can be optimized to favor one over the other. chim.it

Allenic or acetylenic nitriles also react with hydrazine to produce 3-alkyl-5-aminopyrazoles in excellent yields. rsc.org This reaction involves the addition of hydrazine across the unsaturated system followed by cyclization.

Table 3: Synthesis of Aminopyrazoles from Unsaturated Nitriles

| Unsaturated Nitrile Substrate | Hydrazine Source | Solvent | Conditions | Product Class | Ref |

|---|---|---|---|---|---|

| α,β-Unsaturated nitriles | Hydrazine | Ethanol | 70 °C | 5-Aminopyrazoles | chim.it |

| Allenic/Acetylenic nitriles | Hydrazine | - | - | 3-Alkyl-5-aminopyrazoles | rsc.org |

[3+2] Cycloaddition Approaches

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings like pyrazoles. nih.govnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile.

A prominent strategy for pyrazole synthesis is the [3+2] cycloaddition of diazo compounds with alkynes. researchgate.netresearchgate.netrsc.org In this reaction, the diazo compound acts as the 1,3-dipole and the alkyne serves as the dipolarophile. The reaction typically proceeds by heating, often without the need for a catalyst, making it an efficient and atom-economical process. rsc.org For the synthesis of this compound, this would involve the reaction of an appropriately substituted diazo compound and alkyne.

The general reaction scheme is as follows:

To obtain the target molecule, one of the reactants would need to bear the 2,4,5-trifluorophenyl group and the other a precursor to the amino group. For instance, a diazo compound bearing a group that can be converted to an amino group could react with 2,4,5-trifluorophenylacetylene. Alternatively, a diazomethane (B1218177) derivative could react with an alkyne substituted with the trifluorophenyl group and an amino or protected amino group. The use of α-diazocarbonyl compounds in solvent-free conditions has been shown to produce pyrazole products in high yields without extensive purification. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| Diazo Compound | Alkyne | Heating | Pyrazole |

| 2,4,5-trifluorophenyldiazomethane | Aminoacetylene derivative | Thermal | This compound |

| Diazomethane | 1-(2,4,5-trifluorophenyl)-2-aminoacetylene | Thermal | This compound |

The regioselectivity of the [3+2] cycloaddition between a diazo compound and an unsymmetrical alkyne is a critical factor in determining the final substitution pattern of the pyrazole ring. nih.govwikipedia.org The orientation of the dipole addition is governed by both steric and electronic factors of the substituents on both the diazo compound and the alkyne. nih.gov

In the case of diazoalkane 1,3-dipolar cycloadditions, the terminal nitrogen of the diazo compound typically bonds to the carbon of the dipolarophile that is more electron-deficient or less sterically hindered. wikipedia.org For instance, the reaction of diazomethane with an alkyne bearing an electron-withdrawing group generally leads to the formation of a specific regioisomer. The regioselectivity can be reversed depending on the nature of the substituent on the diazo compound. wikipedia.org DFT calculations have been used to predict and confirm the regioselectivity of such transformations, indicating that the observed product corresponds to the one formed via the lowest activation energy transition state. rsc.org

For the synthesis of this compound, the desired regioisomer has the amino group at the 3-position and the trifluorophenyl group at the 5-position. Achieving this specific arrangement requires careful selection of the starting materials and reaction conditions to control the orientation of the cycloaddition. The electronic properties of the 2,4,5-trifluorophenyl group (electron-withdrawing) and the amino group (electron-donating) will significantly influence the regiochemical outcome of the cycloaddition.

| Factor | Influence on Regioselectivity |

| Electronic Effects | Electron-withdrawing groups on the alkyne direct the terminal nitrogen of the diazoalkane to the adjacent carbon. |

| Steric Hindrance | Bulky substituents on the alkyne or diazo compound can favor the formation of the less sterically hindered product. |

| Diazo Substituent | The nature of the substituent on the diazo compound can reverse the typical regioselectivity. |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. mdpi.com

One-pot syntheses of aminopyrazoles often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, which can be generated in situ. nih.gov A common and classic method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester or a 1,3-diketone with a hydrazine. nih.gov

For the synthesis of 3-amino-5-arylpyrazoles, a three-component reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a hydrazine derivative is a well-established route. nih.gov This tandem Knoevenagel condensation followed by cyclization is highly effective. In the context of this compound, 2,4,5-trifluorobenzaldehyde (B50696) could react with malononitrile (B47326) and hydrazine hydrate in a one-pot process. nih.govscielo.org.za

| Component 1 | Component 2 | Component 3 | Product |

| 2,4,5-trifluorobenzaldehyde | Malononitrile | Hydrazine Hydrate | 5-Amino-3-(2,4,5-trifluorophenyl)-1H-pyrazole-4-carbonitrile |

Note: This MCR typically yields a 5-aminopyrazole derivative. To obtain the 3-amino isomer, alternative starting materials or a different synthetic strategy would be required.

In line with the principles of green chemistry, catalyst-free and solvent-free methods for pyrazole synthesis are highly desirable. rsc.org Many multicomponent reactions for the synthesis of aminopyrazoles can be performed under catalyst-free conditions, often in environmentally benign solvents like water or ethanol, at room temperature. nih.gov These methods not only reduce the environmental impact but also simplify the work-up procedure, as the need to remove a catalyst is eliminated. The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can also proceed readily by simple heating under solvent-free conditions, affording the products in high yields without the need for purification. rsc.org

Functional Group Interconversions and Post-Cyclization Modifications

Following the construction of the pyrazole core, further modifications can be introduced through functional group interconversions. This allows for the synthesis of a wider range of derivatives from a common intermediate.

The amino group on the pyrazole ring is a versatile handle for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and arylation. For instance, N-arylation of aminopyrazoles can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. chim.it The amino group can also be converted into other functional groups, such as a halogen via a Sandmeyer-type reaction, which can then be used for further cross-coupling reactions.

Introduction of the Amino Group

The introduction of the amino group at the 3-position of the pyrazole ring is typically achieved concurrently with the ring formation. A common and effective strategy involves the use of β-ketonitriles as precursors. In the context of this compound, a plausible synthetic precursor is 3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile, also known as 2,4,5-trifluorobenzoylacetonitrile.

The synthesis generally proceeds via the reaction of this β-ketonitrile with hydrazine or a hydrazine derivative. The mechanism involves the initial reaction of hydrazine with the ketone carbonyl group to form a hydrazone, followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. This cyclization leads to the formation of the 3-aminopyrazole ring system.

A general representation of this synthetic approach is outlined below:

Scheme 1: Synthesis via β-Ketonitrile

Starting Material: 2,4,5-Trifluoroacetophenone is subjected to a Claisen condensation with a cyanide source, such as ethyl cyanoacetate (B8463686) or acetonitrile, in the presence of a strong base (e.g., sodium hydride, sodium ethoxide) to yield 3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile.

Cyclization: The resulting β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. The reaction mixture is typically heated to facilitate the cyclocondensation, affording the target compound, this compound.

Multicomponent reactions offer an alternative and efficient route to construct the 3-aminopyrazole scaffold in a single step. For instance, a one-pot reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate can be adapted for this synthesis. nih.govscielo.org.za In this scenario, 2,4,5-trifluorophenylglyoxal would be a key starting material.

Table 1: Key Intermediates and Reagents for the Synthesis of this compound

| Compound/Reagent | Role in Synthesis |

| 2,4,5-Trifluoroacetophenone | Precursor for the 1,3-dicarbonyl compound |

| Ethyl Cyanoacetate / Acetonitrile | Source of the nitrile and active methylene group |

| Sodium Hydride / Sodium Ethoxide | Base for the Claisen condensation |

| 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | Key β-ketonitrile intermediate |

| Hydrazine Hydrate | Source of the two nitrogen atoms for the pyrazole ring |

| 2,4,5-Trifluorophenylglyoxal | Potential starting material for multicomponent reactions |

| Malononitrile | Component in multicomponent reactions, providing the C4 and nitrile group of the pyrazole precursor |

Modifications at the Trifluorophenyl Moiety

Modifications of the 2,4,5-trifluorophenyl group in a pre-formed this compound molecule present a synthetic challenge due to the relatively unreactive nature of the C-F bonds. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can be employed to replace one or more of the fluorine atoms with other functional groups.

The reactivity of the fluorine atoms on the phenyl ring towards nucleophilic attack is influenced by the electronic nature of the pyrazole ring and the position of the fluorine atoms. The fluorine atoms are activated towards substitution by the electron-withdrawing nature of the pyrazole ring, particularly the fluorine at the 4-position, which is para to the point of attachment to the pyrazole.

Potential nucleophiles for these substitution reactions include alkoxides, thiolates, and amines. The reaction conditions typically require a strong nucleophile and may necessitate elevated temperatures and the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on the 2,4,5-Trifluorophenyl Ring

| Nucleophile | Potential Product | Reaction Conditions |

| Sodium Methoxide (NaOMe) | 3-Amino-5-(2,5-difluoro-4-methoxyphenyl)pyrazole | High temperature, polar aprotic solvent |

| Sodium Thiophenoxide (NaSPh) | 3-Amino-5-(2,5-difluoro-4-(phenylthio)phenyl)pyrazole | Elevated temperature, DMF or DMSO |

| Ammonia (NH₃) or Amines (RNH₂) | 3-Amino-5-(4-amino-2,5-difluorophenyl)pyrazole or derivatives | High pressure, elevated temperature |

It is important to note that regioselectivity can be an issue in these reactions, and a mixture of products may be obtained depending on the reaction conditions and the specific nucleophile used. The fluorine at the 4-position is generally the most susceptible to substitution due to both resonance and inductive effects.

Chemical Reactivity and Transformations of 3 Amino 5 2,4,5 Trifluorophenyl Pyrazole

Reactivity of the Amino Group (NH2)

The exocyclic amino group at the C3 position of the pyrazole (B372694) ring is a primary site for nucleophilic attack. Its reactivity is fundamental to many of the transformations this compound undergoes, including acylation, sulfonylation, and condensation reactions that serve as key steps in the construction of diverse molecular architectures.

Acylation and Sulfonylation Reactions

The amino group of 3-amino-5-arylpyrazoles readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction typically occurs under basic conditions, for instance, in the presence of pyridine, to yield the corresponding N-acylpyrazole derivatives. Similarly, sulfonylation can be achieved by reacting the aminopyrazole with sulfonyl chlorides, leading to the formation of sulfonamides. These reactions are fundamental for introducing a variety of functional groups and for protecting the amino group during subsequent synthetic steps.

The conditions for these reactions can be tailored to control the outcome. For example, the acylation of aminopyrazoles can be a key step in the synthesis of more complex heterocyclic systems. researchgate.net While specific studies on 3-Amino-5-(2,4,5-trifluorophenyl)pyrazole are not extensively detailed in the literature, the reactivity pattern is well-established for analogous 3-amino-5-arylpyrazoles.

Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyrazoles

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Acid Chloride (e.g., Benzoyl Chloride) | Acylation | N-Acylaminopyrazole |

| Acid Anhydride (e.g., Acetic Anhydride) | Acylation | N-Acylaminopyrazole |

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group of 3-aminopyrazoles can condense with various carbonyl compounds. Reactions with aldehydes and ketones typically form imine (Schiff base) intermediates, which can be isolated or used in situ for further transformations.

A particularly important class of condensation reactions involves 1,3-dicarbonyl compounds or their equivalents, such as β-enaminones. These reactions are pivotal for building fused heterocyclic rings. The initial step is often the formation of an enaminone intermediate by the nucleophilic attack of the aminopyrazole onto one of the carbonyl groups, followed by dehydration. This intermediate is primed for subsequent intramolecular cyclization. nih.govchim.it The reaction of 3-aminopyrazoles with β-aryl α,β-unsaturated ketones, for example, proceeds via a condensation/aza-Michael addition sequence to yield pyrazole-containing α-amino acids. nih.gov

Formation of Condensed Heterocyclic Systems (e.g., pyrazolopyrimidines)

3-Aminopyrazoles are quintessential precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.govnih.gov This transformation is typically achieved through the cyclocondensation reaction of the 3-aminopyrazole (B16455) with a 1,3-bielectrophilic partner.

Common reagents for this purpose include:

β-Dicarbonyl compounds (e.g., acetylacetone)

β-Ketoesters (e.g., ethyl acetoacetate)

Malononitrile (B47326) derivatives

β-Enaminones rsc.org

The reaction mechanism generally involves the initial condensation of the exocyclic amino group with one of the electrophilic centers, followed by an intramolecular cyclization involving one of the pyrazole ring nitrogens (N1) attacking the second electrophilic center, culminating in a dehydration step to form the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.govnih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times for these transformations. rsc.org This synthetic strategy is highly modular, allowing for the introduction of diverse substituents onto the final heterocyclic scaffold by varying both the aminopyrazole and the 1,3-dicarbonyl partner. acs.org

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and can participate in substitution reactions. The electronic nature of the ring is influenced by the electron-donating amino group at C3 and the electron-withdrawing trifluorophenyl group at C5. The trifluorophenyl group also presents a site for potential nucleophilic substitution.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is generally susceptible to electrophilic attack. In 3-amino-5-arylpyrazoles, the C4 position is the most activated site for electrophilic aromatic substitution due to the strong activating effect of the adjacent C3-amino group. Halogenation is a well-documented example of this reactivity.

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be efficiently achieved at room temperature using N-halosuccinimides (NXS) as the halogen source, where X can be Br, I, or Cl. beilstein-archives.org These reactions provide a metal-free method to introduce a halogen atom specifically at the C4 position, yielding 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org The reaction is believed to proceed through the formation of an electrophilic halogen species, which is then attacked by the electron-rich C4 position of the pyrazole ring. beilstein-archives.org

Table 2: Electrophilic Halogenation at the C4-Position of 3-Aryl-5-aminopyrazoles

| Halogenating Agent | Halogen Introduced |

|---|---|

| N-Bromosuccinimide (NBS) | Bromine (Br) |

| N-Iodosuccinimide (NIS) | Iodine (I) |

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur on the electron-deficient 2,4,5-trifluorophenyl ring. Polyfluorinated aromatic rings are known to be susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. mdpi.com The fluorine atoms strongly withdraw electron density from the phenyl ring, making it electrophilic and thus activated for attack by nucleophiles.

In SNAr reactions on polyfluoroarenes, the position of substitution is governed by the electronic effects of the substituents and the stability of the intermediate Meisenheimer complex. youtube.com For a 2,4,5-trifluorophenyl group, the fluorine at the C4-position (para to the pyrazole ring) is generally the most susceptible to displacement by nucleophiles such as alkoxides, thiolates, and amines. This reactivity provides a powerful method for late-stage functionalization, allowing the introduction of a wide array of substituents onto the phenyl ring. mdpi.comnih.gov While transition-metal-free SNAr is common, some C-F bond functionalizations can also be achieved through metal-catalyzed processes. mdpi.com

Transformations Involving the Trifluorophenyl Substituent

The 2,4,5-trifluorophenyl group is not merely a passive substituent; its electronic properties and the presence of fluorine atoms open avenues for further functionalization. The strong electron-withdrawing nature of the fluorine atoms acidifies the remaining aromatic protons, making them susceptible to deprotonation. This property is key to derivatization via ortho-metalation, while the potential for C-F bond activation or the introduction of other functional groups allows for palladium-catalyzed cross-coupling reactions.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs a strong base, typically an organolithium reagent, to deprotonate the position ortho to a directing metalation group (DMG). organic-chemistry.orgbaranlab.org In the case of this compound, several factors would influence the regioselectivity of a DoM reaction.

The pyrazole ring itself can act as a DMG, directing metalation to the ortho position of the phenyl ring (the C-6 position). Additionally, the fluorine atoms, despite being deactivating for electrophilic substitution, can act as weak directing groups for lithiation. More significantly, the cumulative electron-withdrawing effect of the three fluorine atoms increases the kinetic acidity of the sole remaining proton on the phenyl ring, located at the C-3 position. This position is ortho to the pyrazole substituent and situated between two fluorine atoms, making it a highly probable site for deprotonation by a strong, non-nucleophilic base like lithium tetramethylpiperidide (LTMP). unblog.fr

The general mechanism involves the coordination of the lithium base to a heteroatom in the DMG, followed by deprotonation of the sterically accessible and most acidic ortho-proton. wikipedia.orgbaranlab.org For the target molecule, lithiation is anticipated to occur preferentially at the C-3 position of the trifluorophenyl ring. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents, as outlined in the table below. This strategy provides a direct route to novel, polysubstituted derivatives that would be difficult to access through classical electrophilic aromatic substitution.

| Electrophile (E+) | Functional Group Introduced | Potential Product Class |

|---|---|---|

| D2O | -D (Deuterium) | Isotopically Labeled Compounds |

| I2 or Br2 | -I or -Br | Aryl Halides (for cross-coupling) |

| (CH3)3SiCl (TMSCl) | -Si(CH3)3 | Silylated Arenes |

| B(OR)3 then H3O+ | -B(OH)2 | Arylboronic Acids (for Suzuki coupling) |

| CO2 then H3O+ | -COOH | Benzoic Acid Derivatives |

| RCHO (Aldehydes) | -CH(OH)R | Secondary Alcohols |

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The 2,4,5-trifluorophenyl substituent of the parent pyrazole can be elaborated using these methods, most notably through the Suzuki-Miyaura coupling. nih.gov

This typically requires the presence of a halide (Br, I) or a triflate on the aromatic ring, which can be installed via the DoM strategy described previously. For example, ortho-lithiation followed by quenching with iodine would yield a 3-iodo-2,4,5-trifluorophenyl pyrazole derivative. This halo-derivative is an excellent substrate for cross-coupling.

In a typical Suzuki-Miyaura reaction, the aryl halide is reacted with an organoboron compound (like an arylboronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new biaryl product and regenerate the catalyst. Given that polyfluorophenyl and pyrazolyl boronic acids/esters are known to be effective coupling partners, this approach offers a robust method for synthesizing complex biaryl structures. nih.govrsc.org

The versatility of this approach allows for the introduction of a diverse array of substituents onto the trifluorophenyl ring, significantly expanding the chemical space accessible from the parent compound.

| Boronic Acid/Ester Partner (R-B(OH)2) | Group Introduced (R) | Potential Application |

|---|---|---|

| Phenylboronic acid | Phenyl | Core structure modification |

| 4-Vinylphenylboronic acid | 4-Vinylphenyl | Polymer building blocks |

| Thiophene-2-boronic acid | 2-Thienyl | Heterocyclic drug analogues |

| Pyridine-3-boronic acid | 3-Pyridyl | Bioisosteric replacement |

| Methylboronic acid | Methyl | Alkyl chain introduction |

Tautomeric Equilibria and Their Impact on Reactivity

Tautomerism is a critical feature of the 3-aminopyrazole scaffold, profoundly influencing its structure, properties, and chemical reactivity. mdpi.com The molecule exists as a dynamic equilibrium of different isomeric forms that arise from the migration of a proton.

For 3(5)-substituted pyrazoles, the proton on the ring nitrogen can reside on either nitrogen atom, leading to a phenomenon known as prototropic annular tautomerism. In the case of this compound, this results in an equilibrium between two tautomers: 3-Amino-5-(2,4,5-trifluorophenyl)-1H-pyrazole and 5-Amino-3-(2,4,5-trifluorophenyl)-1H-pyrazole.

The position of this equilibrium is dictated by the electronic nature of the substituents at the C3 and C5 positions. nih.gov Electron-donating groups (EDG) generally stabilize the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (EWG) tend to favor the C5-substituted tautomer. researchgate.net In the target molecule, the amino group is a strong EDG, while the trifluorophenyl group is a strong EWG.

Based on established principles, the amino group's electron-donating character would favor the tautomer where it resides at the C3 position. Conversely, the electron-withdrawing trifluorophenyl group would favor the tautomer where it is at the C3 position. Therefore, the two substituents have opposing effects, and the final equilibrium position will depend on the balance of these effects and can be significantly influenced by the solvent. researchgate.net Studies on similar 3(5)-amino-5(3)-arylpyrazoles have shown that the 3-amino tautomer is often more stable, but the equilibrium constant is sensitive to the substituents on the aryl ring. researchgate.net The presence of both tautomers means that reactions can potentially occur from either form, leading to different product isomers depending on the reaction conditions and the relative reactivity of each tautomer.

In addition to annular tautomerism, 3-aminopyrazoles can exhibit side-chain tautomerism, also known as amino-imino tautomerism. researchgate.net This involves the migration of a proton from the exocyclic amino group to the pyrazole ring nitrogen at position 2, resulting in a 1,2-dihydropyrazol-3-imine structure.

This equilibrium between the amino and imino forms is a key aspect of the molecule's chemistry. While the amino tautomer is generally the more stable and predominant form, the imino tautomer can participate in certain chemical reactions. The presence of the imino form, even in small concentrations, provides an alternative reaction pathway. For example, reactions involving nucleophilic attack on the pyrazole ring or electrophilic attack at the exocyclic nitrogen might proceed through the imino tautomer. This duality in reactivity is crucial for understanding the synthesis of more complex heterocyclic systems derived from 3-aminopyrazoles.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

The vibrational spectrum of this compound is dominated by contributions from the pyrazole (B372694) ring, the amino group (-NH2), and the 2,4,5-trifluorophenyl moiety.

The amino group gives rise to several distinct and characteristic bands. Typically, two bands are observed in the 3500–3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. mdpi.com The N-H scissoring (bending) vibration is expected to appear in the 1650–1580 cm⁻¹ range. mdpi.com Additionally, N-H wagging vibrations can be observed at lower frequencies.

The 2,4,5-trifluorophenyl group is characterized by strong absorption bands associated with carbon-fluorine (C-F) bonds and aromatic ring vibrations. The C-F stretching vibrations are typically intense and found in the 1300–1100 cm⁻¹ region. tandfonline.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations produce a series of bands in the 1600–1400 cm⁻¹ range. mdpi.com Ring breathing modes for substituted phenyl rings can also be identified, often providing a unique fingerprint for the substitution pattern. researchgate.net

The pyrazole ring itself contributes to the spectrum with C=N, C=C, and N-N stretching vibrations, as well as in-plane and out-of-plane ring deformation modes. The pyrazole N-H stretching vibration is typically observed as a broad band in the 3200–3100 cm⁻¹ region. mdpi.com

Table 1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 3-Amino-5-(2,4,5-trifluorophenyl)pyrazole

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Amino (-NH₂) | 3500 - 3400 | Medium |

| Symmetric N-H Stretch | Amino (-NH₂) | 3400 - 3300 | Medium |

| N-H Stretch | Pyrazole Ring | 3200 - 3100 | Medium, Broad |

| Aromatic C-H Stretch | Trifluorophenyl | 3100 - 3000 | Medium-Weak |

| N-H Scissoring | Amino (-NH₂) | 1650 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | Trifluorophenyl | 1600 - 1450 | Medium-Strong |

| C=N Stretch | Pyrazole Ring | 1580 - 1500 | Medium-Strong |

| C-F Stretch | Trifluorophenyl | 1300 - 1100 | Strong |

To achieve unambiguous assignment of the observed vibrational bands, experimental data are often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to compute the optimized molecular geometry and predict harmonic vibrational frequencies. mdpi.comtandfonline.com

The calculated frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve the agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis derived from these calculations allows for the quantitative assignment of each vibrational mode to the specific internal coordinates (stretching, bending, etc.) of the molecule, providing a detailed understanding of the nature of the vibrations. nih.gov Such computational studies are invaluable for confirming the assignments of complex spectral regions where bands from different functional groups may overlap. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

Multi-nuclear NMR spectroscopy is the most powerful tool for the definitive structural determination of this compound in solution. The combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR provides a complete picture of the molecular skeleton and the electronic environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The amino group (-NH₂) protons would likely appear as a broad singlet. The pyrazole N-H proton would also be a broad singlet, typically in the downfield region (>12 ppm). zsmu.edu.ua A singlet corresponding to the C4-H of the pyrazole ring is anticipated around 6.0-6.5 ppm. The trifluorophenyl ring should exhibit two signals in the aromatic region (7.0-8.0 ppm), each appearing as a complex multiplet due to ¹H-¹H and long-range ¹H-¹⁹F spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals. The carbons of the pyrazole ring (C3, C4, and C5) would resonate at characteristic chemical shifts. The carbons of the trifluorophenyl ring would be identified by their large, direct one-bond (¹J_CF) and smaller two- or three-bond (²J_CF, ³J_CF) coupling constants, which split the signals into doublets or triplets. The C-F coupled carbons (C2', C4', C5') would appear as distinct doublets of doublets or more complex multiplets due to coupling with multiple fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. wikipedia.org Three distinct signals are expected for the fluorine atoms at the C2', C4', and C5' positions of the phenyl ring. researchgate.net Each signal will be split by coupling to the other two fluorine atoms (³J_FF and ⁴J_FF) and to nearby protons (³J_HF, ⁴J_HF, and ⁵J_HF), resulting in complex multiplets (e.g., doublet of doublets). The chemical shifts and coupling constants provide a unique fingerprint of the substitution pattern. thermofisher.com

¹⁵N NMR: The ¹⁵N NMR spectrum, often acquired using indirect detection methods like HMBC, can distinguish the three nitrogen atoms. huji.ac.il The pyrazole ring contains a "pyridine-like" nitrogen (N2) and a "pyrrole-like" nitrogen (N1), which have distinct chemical shift ranges. nih.gov The exocyclic amino nitrogen (-NH₂) would resonate in a different region, typically at a higher field (lower ppm value) compared to the ring nitrogens. science-and-fun.deresearchgate.net

Table 2: Predicted ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shifts (δ, ppm) and Key Couplings (Hz)

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity / Key Couplings |

| ¹H | Pyrazole N1-H | 12.0 - 13.5 | br s |

| Phenyl C3'-H, C6'-H | 7.0 - 8.0 | m (due to J_HH, J_HF) | |

| Pyrazole C4-H | 6.0 - 6.5 | s | |

| Amino (-NH₂) | 5.5 - 6.5 | br s | |

| ¹³C | Pyrazole C3-NH₂ | 150 - 155 | s |

| Pyrazole C5-Ar | 140 - 145 | s | |

| Phenyl C2',C4',C5' | 140 - 160 | d, dd, ddd (large ¹J_CF) | |

| Phenyl C1',C3',C6' | 110 - 130 | m (smaller J_CF) | |

| Pyrazole C4 | 90 - 95 | s | |

| ¹⁹F | Phenyl C2'-F | -120 to -140 | dd (³J_FF, ⁴J_FF) |

| Phenyl C4'-F | -135 to -155 | dd (³J_FF, ⁵J_FF) | |

| Phenyl C5'-F | -140 to -160 | dd (⁴J_FF, ⁵J_FF) | |

| ¹⁵N | Pyrazole N2 | -110 to -130 | s |

| Pyrazole N1 | -160 to -180 | s | |

| Amino (-NH₂) | -300 to -330 | s |

Note: Chemical shifts are referenced to TMS (¹H, ¹³C), CFCl₃ (¹⁹F), and CH₃NO₂ (¹⁵N). "br s" denotes a broad singlet, "m" a multiplet, "d" a doublet.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and for confirming the molecular connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. unifi.it It would definitively link the ¹H signals for the pyrazole C4-H and the two aromatic protons to their corresponding ¹³C signals.

From the pyrazole C4-H proton to the C3 and C5 carbons of the pyrazole ring.

From the pyrazole C4-H proton to the C1' carbon of the trifluorophenyl ring, unequivocally confirming the C5-substitution regiochemistry. nih.gov

From the aromatic protons to various carbons within the trifluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. A key NOESY correlation would be expected between the pyrazole C4-H proton and the C6'-H proton on the trifluorophenyl ring, providing further evidence for the connectivity and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity and structural features. Using an ionization technique like electrospray ionization (ESI) or electron ionization (EI), the molecular ion peak [M+H]⁺ or M⁺• would be observed, confirming the molecular formula.

The fragmentation pattern of pyrazoles is well-studied and often involves characteristic losses. researchgate.net For this compound, the high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation in the mass spectrometer could proceed via several pathways: gbiosciences.com

Ring Cleavage: The pyrazole ring can undergo cleavage, leading to the loss of small, stable neutral molecules like hydrogen cyanide (HCN, loss of 27 Da) or dinitrogen (N₂, loss of 28 Da). researchgate.net

Loss of Substituents: Fragmentation may involve the loss of the amino group or cleavage within the trifluorophenyl ring.

Formation of Key Fragments: The trifluorophenyl cation [C₆H₂F₃]⁺ would be a prominent fragment ion.

The precise fragmentation pattern helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Fragmentation Patterns for Structural Information

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, allowing for the elucidation of the compound's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the pyrazole ring, loss of the amino group, and fragmentation of the trifluorophenyl substituent. Analysis of these fragmentation patterns would help to confirm the connectivity of the different structural motifs within the molecule.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M-NH₂]⁺ | Loss of the amino group |

| [M-HCN]⁺ | Cleavage of the pyrazole ring |

This table presents plausible fragmentation patterns based on the chemical structure. Specific experimental fragmentation data is not available in the public domain.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

A successful X-ray crystallographic analysis of this compound would definitively confirm its chemical structure and provide insights into its solid-state conformation and intermolecular interactions.

Elucidation of Crystal Packing and Intermolecular Interactions

The data from X-ray crystallography reveals how individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions. For this compound, the amino group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, respectively. The trifluorophenyl ring could participate in halogen bonding and π-π stacking. Understanding these interactions is crucial for predicting the compound's physical properties, such as melting point and solubility.

Conformational Analysis in the Solid State

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. This includes information on bond lengths, bond angles, and dihedral angles. For this compound, of particular interest would be the rotational orientation of the trifluorophenyl ring relative to the pyrazole ring. This conformation is influenced by a combination of steric and electronic effects, as well as the intermolecular interactions present in the crystal lattice.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures, energies, and properties. superfri.org Methods like Density Functional Theory (DFT), particularly using hybrid functionals such as B3LYP, and ab initio approaches are employed to model complex molecules with a high degree of accuracy. rsc.orgmdpi.com These calculations are instrumental in predicting the behavior of novel compounds like 3-Amino-5-(2,4,5-trifluorophenyl)pyrazole.

A critical first step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this involves finding the most stable arrangement of its pyrazole (B372694) and trifluorophenyl rings and the conformation of the amino group. Studies on similar pyrazole derivatives often utilize DFT methods with basis sets like 6-311++G(d,p) to achieve reliable geometries. nih.govresearchgate.netnih.gov The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure can be analyzed. A key component of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and the amino group, while the LUMO may be localized on the aromatic phenyl ring system. researchgate.net

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule, likely influenced by the amino group and pyrazole ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability, likely influenced by the electron-withdrawing trifluorophenyl ring. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

This table outlines the key parameters derived from Frontier Molecular Orbital analysis and their significance in understanding the chemical behavior of the target compound.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for compound characterization.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. nih.govnih.gov The calculated maximum absorption wavelength (λmax) corresponds to the electronic excitation from the HOMO to the LUMO or other low-lying unoccupied orbitals.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. superfri.org These theoretical spectra help in the assignment of experimental vibrational bands to specific functional groups. For this compound, key vibrational modes would include N-H stretching of the amino group, C=N and N-N stretching of the pyrazole ring, and C-F stretching of the trifluorophenyl group. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts (δ) for 1H and 13C NMR spectroscopy. Comparing calculated shifts with experimental data is a powerful tool for structure verification.

| Spectroscopic Technique | Predicted Parameter | Relevant Functional Groups in this compound |

| UV-Vis | λmax (Maximum Absorption Wavelength) | π → π* transitions within the pyrazole and trifluorophenyl aromatic systems. |

| IR | Vibrational Frequencies (cm-1) | N-H stretching (amino group), C-N stretching, C=C stretching (rings), C-F stretching. |

| 1H NMR | Chemical Shifts (δ, ppm) | Protons on the amino group, pyrazole ring, and trifluorophenyl ring. |

| 13C NMR | Chemical Shifts (δ, ppm) | Carbons of the pyrazole and trifluorophenyl rings. |

This interactive table summarizes the types of spectroscopic data that can be computationally predicted and the corresponding structural features of the molecule they would help identify.

Reaction Mechanism Studies

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into pathways that are often difficult to observe experimentally. For pyrazoles, this includes studying their synthesis and subsequent functionalization.

To understand how a reaction proceeds from reactants to products, chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to optimize the geometry of the TS and confirm its identity by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction path.

Many reactions that form substituted pyrazoles can result in multiple isomers. Computational studies are particularly useful for predicting the regioselectivity of these reactions. organic-chemistry.org For example, in the cycloaddition reactions used to form the pyrazole ring, FMO theory can be used to predict which atoms of the reacting molecules will bond. nih.gov By calculating the activation energies for the transition states leading to different regioisomers, researchers can predict which product will be favored. This predictive power is essential for designing syntheses that yield the desired isomer with high selectivity, which is a significant challenge in organic synthesis. organic-chemistry.org

Tautomeric Preference Studies

The phenomenon of tautomerism is a key characteristic of 3-amino-5-arylpyrazoles, where the proton on the pyrazole ring can reside on either of the two nitrogen atoms, leading to two distinct tautomeric forms: 3-amino-5-(2,4,5-trifluorophenyl)-1H-pyrazole and 5-amino-3-(2,4,5-trifluorophenyl)-1H-pyrazole. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers and the factors influencing their equilibrium.

Relative Stabilities of Different Tautomers

Theoretical calculations consistently predict that for 3(5)-aminopyrazoles, the 3-amino tautomer is generally the more stable form in the gas phase. ekb.egmdpi.com This preference is attributed to the electronic effects of the amino group and its interaction with the pyrazole ring. For the parent 3(5)-aminopyrazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory indicate that the 3-aminopyrazole (B16455) (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer by approximately 10.7 kJ mol⁻¹ (Gibbs free energy difference of 9.8 kJ mol⁻¹). mdpi.com

The presence of substituents on the pyrazole ring can influence this tautomeric preference. Studies on a range of substituted pyrazoles have shown that electron-donating groups tend to stabilize the 3-amino tautomer. mdpi.comnih.gov Conversely, electron-withdrawing groups, such as the 2,4,5-trifluorophenyl group in the title compound, are predicted to favor the 5-amino tautomer. mdpi.comnih.gov The strong inductive effect of the fluorine atoms in the trifluorophenyl ring withdraws electron density from the pyrazole ring, which can alter the relative energies of the tautomeric forms.

While specific energy differences for this compound are not extensively documented, the general principles derived from computational studies on analogous compounds provide a strong indication of the expected tautomeric behavior.

Table 1: Calculated Relative Energies of Tautomers for an Exemplary 3(5)-Aminopyrazole

| Tautomer | Method | Basis Set | Relative Energy (kJ mol⁻¹) | Reference |

| 3-Aminopyrazole | B3LYP | 6-311++G(d,p) | 0.0 | mdpi.com |

| 5-Aminopyrazole | B3LYP | 6-311++G(d,p) | 10.7 | mdpi.com |

This table presents data for the parent 3(5)-aminopyrazole as a representative example.

Influence of Solvent Effects on Tautomerism

The tautomeric equilibrium of aminopyrazoles is known to be sensitive to the surrounding environment, particularly the polarity of the solvent. nih.govmdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the relative stabilities of tautomers. nih.gov

In general, polar solvents are expected to stabilize the more polar tautomer to a greater extent. For 3(5)-aminopyrazoles, the 5-amino tautomer is often found to be more polar than the 3-amino tautomer. Consequently, in polar solvents, the energy difference between the two tautomers is expected to decrease, and in some cases, the preference may even shift towards the 5-amino form. nih.govnih.gov This is because the dipole moment of the 5-amino tautomer interacts more favorably with the reaction field of the polar solvent.

Molecular Dynamics Simulations (if applicable for non-biological context)

While molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, their application to this compound in a non-biological context is not extensively reported in the current scientific literature. Such simulations could, in principle, be used to investigate phenomena such as the dynamics of tautomeric interconversion, the formation of aggregates in different solvents, and the molecule's conformational landscape. Future computational studies employing MD simulations could provide valuable insights into the material properties of this compound at the atomic level.

Structure-Property Relationships (SPR) through Computational Design

Computational design and structure-property relationship (SPR) studies are crucial for understanding how the molecular structure of this compound dictates its macroscopic properties. These studies often leverage quantum chemical calculations to predict and rationalize various electronic and optical characteristics.

Influence of Fluorine Substitution on Electronic Properties

The introduction of fluorine atoms into the phenyl ring of 3-Amino-5-phenylpyrazole has a profound impact on its electronic properties. Fluorine is the most electronegative element, and its substitution on the aromatic ring leads to a strong inductive electron-withdrawing effect. emerginginvestigators.org This effect lowers the energy levels of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A key parameter influenced by fluorine substitution is the HOMO-LUMO energy gap. A larger HOMO-LUMO gap generally implies greater chemical stability and lower reactivity. emerginginvestigators.orgirjweb.com Computational studies on fluorinated aromatic compounds have shown that the number and position of fluorine atoms can be tuned to modulate the HOMO-LUMO gap and, consequently, the electronic and optical properties of the molecule. For this compound, the trifluorophenyl group is expected to significantly lower the HOMO and LUMO energy levels compared to its non-fluorinated counterpart.

Table 2: Representative HOMO-LUMO Energy Gaps for a Pyrazole Derivative

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Pyrazole Derivative | DFT/B3LYP | 6-311++G(d,p) | -6.29 | -1.81 | 4.48 | irjweb.com |

This table provides an example of a calculated HOMO-LUMO gap for a pyrazole derivative to illustrate typical values.

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with large second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Pyrazole derivatives, particularly those with donor-acceptor functionalities, have been investigated as potential NLO materials. ekb.egwum.edu.pk The amino group (-NH2) acts as an electron donor, while the pyrazole ring and the electron-withdrawing trifluorophenyl group can act as an electron acceptor system, creating a push-pull electronic structure conducive to a high second-order NLO response.

Computational methods, especially DFT, are widely used to predict the NLO properties of molecules, with the first hyperpolarizability (β) being a key indicator of the second-order NLO activity. researchgate.netresearchgate.net The magnitude of β is sensitive to the electronic nature of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge.

For this compound, the combination of the amino donor and the strongly electron-withdrawing trifluorophenyl acceptor, connected through the pyrazole ring, suggests that this molecule could possess a significant first hyperpolarizability. Computational studies on similar donor-acceptor substituted pyrazoles have shown that they can exhibit large β values, often several times greater than that of standard NLO materials like urea. researchgate.net

Table 3: Calculated First Hyperpolarizability (β) for an Exemplary Pyrazole Derivative

| Compound | Method | Basis Set | β (esu) | Reference |

| Pyrazole Derivative | DFT/B3LYP | 6-311++G(d,p) | 5.8 x 10⁻³⁰ | ekb.eg |

This table presents a representative calculated first hyperpolarizability value for a pyrazole derivative to provide context.

Charge Transport Properties in Organic Electronic Materials

Detailed theoretical and computational investigations specifically focused on the charge transport properties of this compound in organic electronic materials are not available in the reviewed scientific literature. Therefore, no data on parameters such as reorganization energy, charge transfer integrals, or charge carrier mobility for this specific compound can be provided.

Applications in Chemical Research and Development Non Clinical

Role as Synthetic Intermediates and Building Blocks

The molecular architecture of 3-Amino-5-(2,4,5-trifluorophenyl)pyrazole makes it an ideal starting material for constructing larger, more complex molecules. Pyrazole (B372694) derivatives are significant in coordination and medicinal chemistry due to the presence of the –C=N– functional moiety with two lone pairs of electrons on the nitrogen atoms. mdpi.com

The aminopyrazole scaffold is a valuable component in the design of novel organic materials. The incorporation of fluorinated groups, such as the 2,4,5-trifluorophenyl moiety, is a recognized strategy for enhancing the properties of advanced functional materials. nih.gov Trifluoromethyl-substituted pyrazoles, for instance, have been investigated for their potential in optoelectronic applications, including photovoltaics and electroluminescence. researchgate.net While direct examples of this compound in these applications are not extensively documented, its structural motifs are consistent with those used in the development of fluorescent materials. For example, 3-aryl-5-aminobiphenyl substituted triazoloquinazoline derivatives, which also feature amino and aryl groups, have been shown to exhibit fluorescent quantum yields of up to 94% in toluene (B28343) solutions. mdpi.com The presence of the amino group on the pyrazole ring provides a convenient handle for further chemical elaboration, allowing for its integration into larger conjugated systems or polymeric backbones, which is a key aspect of designing materials with specific electronic or photophysical properties.

Pyrazole derivatives are widely employed as ligands in coordination chemistry and homogeneous catalysis. mdpi.comscielo.org.za The nitrogen atoms of the pyrazole ring can coordinate with a variety of transition metals, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes. mdpi.com These complexes can exhibit catalytic activity in a range of organic transformations. The amino group in this compound can be functionalized to create multidentate ligands, which can form stable complexes with metal ions. mdpi.com Such pyrazole-based ligands have been shown to form stable complexes with metal ions and exhibit excellent catalytic activity in various reactions. mdpi.com

Applications in Agrochemical Research

The field of agrochemical research has seen significant use of pyrazole-containing compounds for crop protection. nih.gov The pyrazole ring is a core component of many commercially successful pesticides. scimplify.com The introduction of fluorine atoms or trifluoromethyl groups into agrochemical candidates is a common strategy to enhance their efficacy and metabolic stability. semanticscholar.org

Pyrazole derivatives are a well-established class of herbicides. nih.gov They can act as inhibitors of various biological targets in plants, such as the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The synthesis of novel phenylpyrazole derivatives as potential protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides is an active area of research. amazonaws.com While specific herbicides derived directly from this compound are not explicitly detailed in readily available literature, the synthesis of related pyrazole-containing herbicides often involves the use of aminopyrazole intermediates. made-in-china.com For example, a range of phenylpyridine moiety-containing pyrazole derivatives have been synthesized and shown to exhibit moderate herbicidal activities in post-emergence treatments. researchgate.net The general synthetic strategies for N-arylpyrazoles, a key structural class in agrochemicals, often start from precursors that could be analogous to this compound. organic-chemistry.org

| Example Herbicidal Compound Class | Target Enzyme/Mechanism of Action | Reference |

| Phenylpyrazole derivatives | Protoporphyrinogen oxidase (PPO) inhibition | amazonaws.com |

| Aroyl pyrazoles | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition | nih.gov |

| Pyrazole aromatic ketones | HPPD inhibition | google.com |

The aminopyrazole structure is a cornerstone of a major class of insecticides known as phenylpyrazoles, or fiproles. organic-chemistry.org The most well-known example is Fipronil, which features a 5-amino-1-aryl-pyrazole core. organic-chemistry.org These insecticides act as potent blockers of GABA-gated chloride channels in insects, leading to central nervous system disruption. organic-chemistry.org The synthesis of novel 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been shown to yield compounds with significant insecticidal properties. organic-chemistry.org this compound represents a key building block for creating new analogues in this class.

In the realm of fungicides, pyrazole carboxamides are a prominent class of active ingredients. google.com The synthesis of novel pyrazole analogues and their subsequent testing has revealed significant antifungal activities against a range of phytopathogenic fungi. google.comjustia.comnih.gov Fluoro-substituted pyrazoles, in particular, are known to exhibit a wide range of biological activities, including antifungal properties. scimplify.com The development of fungicides like Pyraclostrobin, which contains a pyrazole moiety, highlights the importance of this heterocyclic core in creating effective crop protection agents. kangqiaobio.com

| Agrochemical Class | Target Organism | Mechanism of Action | Example Compounds/Derivatives |

| Phenylpyrazole Insecticides | Insects | GABA-gated chloride channel blocker | Fipronil, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles organic-chemistry.org |

| Pyrazole-based Fungicides | Fungi | Varies (e.g., respiration inhibition) | Pyraclostrobin, Pyrazole carboxamides google.comkangqiaobio.com |

Advanced Materials Science Applications

Beyond the applications in organic electronics, the structural features of this compound are relevant to other areas of materials science. The ability of pyrazole derivatives to form coordination complexes with various metals opens up possibilities for the creation of metal-organic frameworks (MOFs) and other coordination polymers. epa.gov These materials can have applications in gas storage, separation, and catalysis. The presence of multiple fluorine atoms can also impart desirable properties such as thermal stability and hydrophobicity to polymers and other materials derived from this pyrazole building block. Fluorinated compounds are extensively utilized in many advanced functional materials. nih.gov

Optoelectronic Devices (e.g., OLEDs, Organic Solar Cells, OFETs)

Pyrazole and pyrazoline derivatives have been explored for their use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.net They can function as charge-transporting materials or as emitters in the emissive layer. The nitrogen atoms in the pyrazole ring can facilitate electron transport, making them candidates for electron-transporting or host materials in OLEDs. researchgate.netresearchgate.net

The incorporation of a trifluorophenyl group could enhance the electron-accepting nature of the molecule, potentially improving its performance as an electron-transporting material. Furthermore, fluorination can increase the thermal and morphological stability of thin films, which is a critical factor for the longevity of organic electronic devices. While various pyrazole derivatives have been incorporated into OLED structures, and some have shown promising performance, no devices specifically utilizing this compound have been reported in the literature. researchgate.netrsc.org Similarly, its potential use in organic solar cells or field-effect transistors (OFETs) has not been investigated. Research on related compounds, such as a novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, has shown potential in photovoltaic applications, but this is a much more complex system. researchgate.net

Nonlinear Optical (NLO) Materials

Organic molecules with a significant difference between their ground-state and excited-state dipole moments, often found in donor-acceptor (D-A) systems, are known to exhibit second- or third-order nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and optical communications. rsc.org

The hypothetical D-A structure of this compound (with the amino group as the donor and the trifluorophenyl group as the acceptor) suggests it could possess NLO properties. The extended π-conjugation through the pyrazole ring would facilitate the charge transfer necessary for a high hyperpolarizability (a measure of NLO activity). Theoretical studies on other pyrano[2,3-c]pyrazole derivatives have been conducted to evaluate their potential as NLO materials. researchgate.net However, experimental NLO measurements, such as Z-scan or hyper-Rayleigh scattering, have not been performed on this compound. Therefore, its potential as an NLO material remains unconfirmed.

Table 2: Summary of Research Status for this compound

| Application Area | Research Findings | Status |

|---|---|---|

| Fluorescent Dyes | No specific studies found. Properties are inferred from general pyrazole chemistry. | Undocumented |

| Optoelectronics (OLEDs, etc.) | No specific studies found. Potential is inferred from related pyrazoline and fluorinated compounds. | Undocumented |

| Nonlinear Optics (NLO) | No specific studies found. Potential is inferred based on its donor-acceptor molecular structure. | Undocumented |

Green Chemistry and Sustainable Synthesis Considerations

Development of Environmentally Benign Synthetic Routes

A primary goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances. This is often achieved by reconsidering the solvents and reaction conditions used in traditional synthetic protocols.

The substitution of volatile and often toxic organic solvents with environmentally benign alternatives is a cornerstone of green synthesis. Water is considered the ideal green solvent due to its availability, non-toxicity, and non-flammability. ckthakurcollege.net Its use can also offer unique reactivity and selectivity. For the synthesis of pyrazole (B372694) derivatives, water or aqueous-ethanolic mixtures have proven to be highly effective media, particularly in multicomponent reactions. preprints.orgscielo.org.za

Several studies have demonstrated the successful synthesis of pyrazole-based scaffolds in aqueous systems. For instance, the four-component reaction of aldehydes, malononitrile (B47326), ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) has been efficiently catalyzed by taurine (B1682933) in water to produce dihydropyrano[2,3-c]pyrazoles. nih.gov Similarly, multicomponent syntheses of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles have been conducted in water, sometimes with ultrasound irradiation to enhance reaction rates. nih.gov A microwave-assisted method for preparing various 1-aryl-1H-pyrazole-5-amines also highlights the efficacy of water as a solvent, leading to high yields and simplified product isolation. nih.gov

Table 1: Comparison of Solvents in a Model Four-Component Pyrano[2,3-c]pyrazole Synthesis This table is based on data for a model reaction to illustrate the effect of solvent choice.

| Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| Toluene (B28343) | Low | Several Hours | ckthakurcollege.net |

| Dichloromethane | Moderate | Several Hours | ckthakurcollege.net |

| Ethanol (B145695) | Moderate | Several Hours | ckthakurcollege.net |

| Ethanol:Water (1:1) | ~80% | ~2 Hours | ckthakurcollege.net |

| Water | >95% | <2 Hours | ckthakurcollege.net |

An even more sustainable approach is the elimination of solvents altogether. Solvent-free, or neat, reactions reduce waste, cost, and the hazards associated with solvent use. These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating, sometimes with microwave irradiation. rsc.org

The synthesis of pyrazoles via the condensation of 1,3-diketones and hydrazines has been successfully performed under solvent-free conditions using catalysts like scandium(III) triflate or nano-silica sulfuric acid. researchgate.net These methods offer advantages such as short reaction times, high yields, and simple work-up procedures. researchgate.net Multicomponent reactions to form complex pyrazole derivatives have also been achieved without solvents, utilizing heterogeneous catalysts that can be easily recovered. nih.govicm.edu.plrsc.org For example, dihydropyrano[2,3-c]pyrazoles have been synthesized under solvent-free conditions using nano-eggshell/Ti(IV) as a catalyst. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Pyrazole Derivatives

| Reaction Type | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Diketone + Hydrazine | Sc(OTf)3, Room Temp. | High | researchgate.net |

| Aldehyde + Malononitrile + Phenyl Hydrazine | Solid-Phase Vinyl Alcohol (SPVA) | High | rsc.org |

| Four-Component Pyrano[2,3-c]pyrazole Synthesis | Nano-Eggshell/Ti(IV), Room Temp. | High | researchgate.net |

| Four-Component Pyrano[2,3-c]pyrazole Synthesis | Grinding | Good-Excellent | researchgate.net |

Catalytic Approaches

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste.

Heterogeneous catalysts are preferred in green synthesis because they exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), allowing for easy separation by filtration and subsequent reuse. orientjchem.org Nanocatalysts are particularly effective due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov

Magnetic nanoparticles, such as those based on iron oxides (Fe₃O₄) or cobalt ferrite (B1171679) (CoFe₂O₄), have emerged as highly efficient and recyclable catalysts for pyrazole synthesis. icm.edu.plorientjchem.orgnih.gov These catalysts can be functionalized with acidic or basic groups to drive specific reactions and can be easily recovered from the reaction mixture using an external magnet. icm.edu.pl For example, a magnetic bionanocomposite using chitosan (B1678972) and tannic acid has been applied to the synthesis of pyranopyrazoles. researchgate.net Other effective heterogeneous nanocatalysts include CoCeO₂ nanoparticles, which have been used for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives in water. ckthakurcollege.net

Table 3: Selected Heterogeneous Nanocatalysts for Pyrazole Synthesis

| Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Fe3O4@CPTMO-phenylalanine-Ni | One-pot, three-component synthesis of substituted pyrazoles | Magnetic separation, reusable (4+ cycles), mild conditions | nih.gov |

| CoCeO2 Nanoparticles | Four-component synthesis of pyrano[2,3-c]pyrazoles | Reusable, high yields, aqueous medium | ckthakurcollege.net |

| SCMNPs@Uridine/Zn | Four-component synthesis of pyranopyrazoles | Magnetic separation, reusable (6+ cycles), solvent-free | icm.edu.pl |

| Nano-Fe2O3 | Three-component synthesis of 1,5-diarylpyrazoles | Reusable, high yields, short reaction time | orientjchem.org |

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, avoiding the environmental and toxicity concerns associated with heavy metals. This field has seen significant growth, with applications in the synthesis of complex heterocyclic systems. For instance, simple organic molecules like taurine and piperidine (B6355638) have been shown to effectively catalyze multicomponent reactions in water to produce pyrano[2,3-c]pyrazole derivatives. nih.gov More recent research has focused on the asymmetric functionalization of the 5-aminopyrazole core using chiral organocatalysts, demonstrating the potential for creating enantiomerically enriched compounds. nih.govresearchgate.net

Biocatalysis represents a frontier in green chemistry, employing enzymes or whole-cell systems as catalysts. While direct biocatalytic synthesis of the 3-Amino-5-(2,4,5-trifluorophenyl)pyrazole core is not widely documented, related green approaches have utilized catalysts derived from natural materials. A notable example is a magnetic bionanocomposite made from chitosan and tannic acid (Fe₃O₄@chitosan-tannic acid), which successfully catalyzed a one-pot, four-component reaction to yield pyranopyrazole derivatives, merging the benefits of nanocatalysis with the sustainability of biomaterials. researchgate.net

Energy Efficient Methodologies

Conventional synthesis often relies on prolonged heating, which is energy-intensive. Green chemistry promotes the use of alternative energy sources that can accelerate reactions, reduce energy consumption, and often lead to cleaner products with higher yields. rsc.org

Microwave irradiation has become a standard tool in green organic synthesis. It provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes. rsc.orgpharmacognosyjournal.net This technique has been successfully applied to the synthesis of a wide range of pyrazole derivatives. rsc.orgeurjchem.com Notably, a rapid and efficient microwave-assisted synthesis was developed for 5-aminopyrazol-4-yl ketones, including a close analog of the target compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone. nih.gov A method for preparing 1-aryl-1H-pyrazole-5-amines also utilized microwave heating in water, achieving yields of 70-90% in just 10-15 minutes. nih.gov

Ultrasound irradiation is another energy-efficient technique that promotes reactions through acoustic cavitation. It has been used to facilitate the synthesis of pyrazole-fused heterocycles, such as spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives from 5-aminopyrazoles in water. nih.gov The use of ultrasound can enhance reaction rates and yields, particularly in heterogeneous systems. nih.govrsc.org